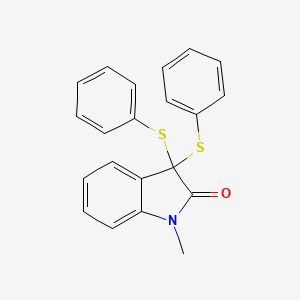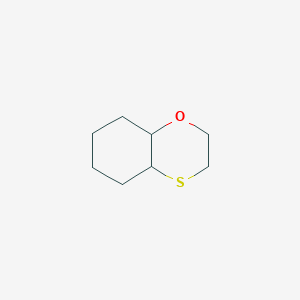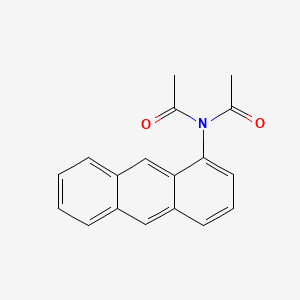
N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a heptylphenyl group, and a methylethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine typically involves the reaction of 4-heptylphenylamine with ethyl bromide and methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The starting materials are fed into the reactor at controlled rates, and the reaction is carried out under elevated temperatures and pressures to achieve high conversion rates. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alkane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides or nitro compounds.
Reduction: Corresponding amine or alkane derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Heptyl-N-phenylaniline: Shares a similar heptylphenyl group but lacks the ethyl and methylethanamine groups.
N-Methyl-2-(4-heptylphenyl)ethanamine: Similar structure but with different substituents on the nitrogen atom.
Uniqueness
N-Ethyl-2-(4-heptylphenyl)-N-methylethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63065-24-7 |
|---|---|
Fórmula molecular |
C18H31N |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-ethyl-2-(4-heptylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C18H31N/c1-4-6-7-8-9-10-17-11-13-18(14-12-17)15-16-19(3)5-2/h11-14H,4-10,15-16H2,1-3H3 |
Clave InChI |
XMIFBZRLLCQWHZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)CCN(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


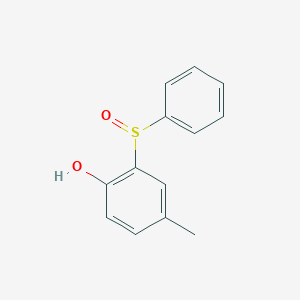
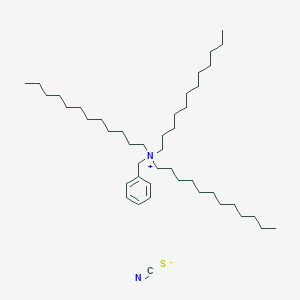
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
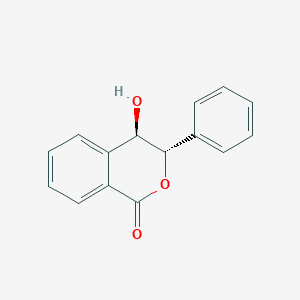

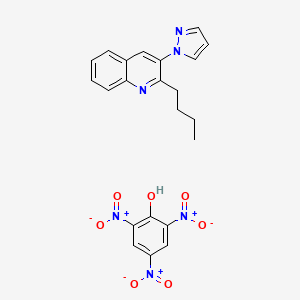
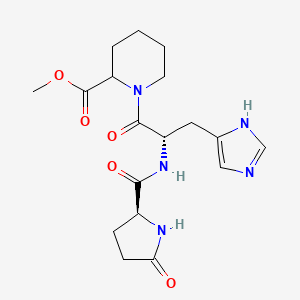
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
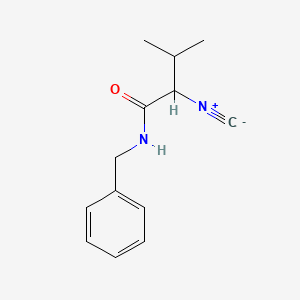
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
